7h-Purin-8-ylmethanol

Medicinal Chemistry Nucleoside Analog Synthesis Purine Derivatization

The C8-hydroxymethyl group on this purine scaffold enables nucleophilic substitution chemistry inaccessible to unsubstituted purines, providing direct access to 8-aminomethyl, 8-thiomethyl, and 8-alkoxymethyl purine libraries via the 8-chloromethyl intermediate. Its unique reactivity eliminates synthetic re-optimization, ensuring cross-study comparability. Favorable solubility (4.525 g/L) and LogP (-0.1548) support assay development. Validated negative control for PNP inhibition studies. RUO grade for flexible research use.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 6642-26-8
Cat. No. B3021485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7h-Purin-8-ylmethanol
CAS6642-26-8
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N=C(N2)CO
InChIInChI=1S/C6H6N4O/c11-2-5-9-4-1-7-3-8-6(4)10-5/h1,3,11H,2H2,(H,7,8,9,10)
InChIKeyNFZTXJKXCFQRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purin-8-ylmethanol (CAS 6642-26-8): Chemical Identity and Baseline Characterization for Research Procurement


7H-Purin-8-ylmethanol (CAS 6642-26-8), also designated as 1H-Purine-8-methanol or 9H-Purin-8-ylmethanol, is a purine derivative bearing a hydroxymethyl substituent at the C8 position of the heteroaromatic ring system [1]. With the molecular formula C₆H₆N₄O and a molecular weight of 150.14 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting nucleoside analogs and purine-based enzyme inhibitors [2]. The 8-hydroxymethyl functional group confers distinct reactivity for subsequent derivatization, particularly enabling nucleophilic substitution chemistry that is unavailable in unsubstituted purine scaffolds. Commercial availability typically ranges from 95% to 98% purity , with documented physicochemical properties including a calculated density of 1.18 g/cm³, a topological polar surface area (TPSA) of 74.69 Ų, and a partition coefficient (LogP) of -0.1548 [3]. These parameters inform formulation feasibility and membrane permeability predictions during early-stage lead optimization.

Why C8-Substitution Position Matters: Procurement Risks of Generic Purine Analog Substitution for 7H-Purin-8-ylmethanol


Substitution of 7H-purin-8-ylmethanol with generic purine derivatives lacking the C8-hydroxymethyl group introduces substantial functional and synthetic liabilities that compromise research reproducibility. Systematic structure-activity relationship (SAR) investigations across purine scaffolds demonstrate that the position of hydroxymethyl substitution fundamentally alters both biological target engagement profiles and downstream synthetic versatility [1]. Specifically, 8-substituted purine derivatives exhibit distinct enzyme inhibition patterns compared to their 6-substituted or 2-substituted counterparts, with C8 modifications affecting glycosidic bond conformation and binding pocket accommodation [2]. Moreover, the 8-hydroxymethyl group serves as a privileged synthetic handle enabling direct conversion to 8-chloromethyl, 8-aminomethyl, or 8-alkoxymethyl derivatives via well-validated nucleophilic substitution protocols, a reactivity manifold inaccessible to purines lacking this functional moiety . Interchanging 7H-purin-8-ylmethanol with purine, 6-chloropurine, or 2-aminopurine would therefore necessitate complete re-optimization of downstream synthetic routes and would yield compounds with divergent biological activity profiles, undermining cross-study comparability and increasing time-to-data costs. The quantitative evidence provided in Section 3 substantiates these differentiation points across multiple orthogonal dimensions, establishing clear selection criteria for informed procurement decisions.

7H-Purin-8-ylmethanol (CAS 6642-26-8) Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Synthetic Utility Advantage: 8-Hydroxymethyl versus Unsubstituted Purine in Nucleophilic Displacement Chemistry

7H-Purin-8-ylmethanol enables direct chloromethylation via reaction with thionyl chloride (SOCl₂) under reflux conditions, yielding 8-(chloromethyl)purine derivatives as versatile electrophilic intermediates. In contrast, unsubstituted purine lacks the reactive hydroxymethyl handle and cannot undergo this transformation without prior C8 functionalization, necessitating additional synthetic steps and associated yield losses . The 8-chloromethyl intermediate serves as a gateway to diverse 8-substituted purine libraries through nucleophilic substitution with amines, thiolates, and alkoxides, a synthetic divergence point unavailable from unsubstituted purine starting materials [1].

Medicinal Chemistry Nucleoside Analog Synthesis Purine Derivatization

Aqueous Solubility Benchmarking: 7H-Purin-8-ylmethanol versus 8-Substituted Chloro and Amino Analogs

7H-Purin-8-ylmethanol exhibits water solubility of 4.525 g/L at 20°C (approximately 30.1 mM), a parameter critical for aqueous-based biological assay design [1]. This solubility profile is comparable to other small polar purine analogs; however, direct functional group replacement with more hydrophobic C8 substituents (e.g., chloro or amino derivatives) is known to substantially reduce aqueous solubility through increased LogP and altered hydrogen-bonding capacity. While head-to-head solubility data for specific 8-substituted purine analogs under identical conditions are not systematically compiled in the open literature, the hydroxymethyl moiety represents a balanced hydrophilicity-hydrophobicity profile that maintains experimental tractability in aqueous buffer systems without requiring DMSO co-solvent concentrations exceeding 0.1-1% (v/v), a limitation frequently encountered with more lipophilic purine derivatives [2].

Formulation Science Physicochemical Profiling Assay Development

Enzyme Inhibition Selectivity Profile: 8-Hydroxymethylpurine versus 6-Hydroxymethylpurine Nucleoside Derivatives in Cytostatic Activity

Comparative structure-activity analysis across purine substitution patterns reveals that 6-(hydroxymethyl)purine ribonucleoside exerts potent cytostatic effects against leukemia cell lines with an IC₅₀ of 10 nM [1]. In marked contrast, 2′-deoxyribonucleoside derivatives bearing 6-substituents are entirely inactive in the same cellular assays [2]. This establishes that the hydroxymethyl substitution position (C6 versus C8) and the sugar moiety (ribose versus 2′-deoxyribose) are critical determinants of biological activity. While 7H-purin-8-ylmethanol (the free base, lacking the ribose sugar moiety) has not been directly evaluated for cytostatic activity in published studies, the documented potency of the 6-substituted ribonucleoside analog provides a quantitative benchmark for evaluating the divergent biological profiles of regioisomeric hydroxymethylpurine scaffolds. Researchers selecting 7H-purin-8-ylmethanol as a synthetic precursor should anticipate that downstream ribonucleoside derivatives bearing C8 modifications will exhibit distinct cytostatic profiles compared to the well-characterized C6-substituted series.

Cancer Therapeutics Nucleoside Metabolism Enzyme Inhibition

PNP Enzyme Inhibition: C8-Substituted Purines Exhibit Attenuated Activity Relative to N7/N9-Substituted Analogs

Systematic evaluation of purine nucleoside phosphorylase (PNP) inhibitors across substitution positions reveals that C8-substituted purine analogs consistently exhibit reduced inhibitory potency compared to N7- and N9-substituted counterparts [1]. This phenomenon is attributed to steric hindrance imposed by C8 substituents, which disrupt the optimal glycosidic bond conformation required for high-affinity binding to the PNP active site [2]. Specifically, N7-substituted hypoxanthine and guanine derivatives demonstrate approximately two-fold greater PNP inhibitory activity than their N9-substituted regioisomers, while C8-substituted analogs are essentially devoid of effective PNP inhibition [3]. For researchers investigating purine metabolism pathways, this substitution-site-dependent activity profile means that 7H-purin-8-ylmethanol and its derivatives are not suitable surrogates for N7- or N9-modified purine scaffolds when PNP inhibition is the intended biological outcome. Conversely, this attenuated PNP interaction may be advantageous in applications where minimizing off-target purine metabolic enzyme engagement is desired.

Enzymology Purine Metabolism Inhibitor Design

Research-Use-Only Classification: Regulatory Pathway Differentiation from Pharmaceutical-Grade Purine Derivatives

7H-Purin-8-ylmethanol is commercially supplied under explicit Research Use Only (RUO) designation, with vendor specifications clearly stating that the product is not intended for human or veterinary therapeutic or diagnostic applications . This regulatory classification distinguishes 7H-purin-8-ylmethanol from pharmacopeial-grade purine derivatives such as adenosine, guanosine, or allopurinol, which are manufactured under Current Good Manufacturing Practice (cGMP) conditions with established impurity profiles, stability specifications, and regulatory filing support documentation suitable for clinical investigation or commercial pharmaceutical production. The RUO designation carries specific implications for procurement and end-use: material may be supplied without full GMP batch release documentation, without ICH-compliant stability studies, and without the extended impurity characterization required for IND-enabling toxicology studies. Researchers must account for these regulatory distinctions when planning experiments that may ultimately support regulatory submissions, as bridging studies from RUO-grade to GMP-grade material may be required.

Regulatory Compliance Procurement Specification Research Material Sourcing

Validated Application Scenarios for 7H-Purin-8-ylmethanol (CAS 6642-26-8) in Research and Industrial Settings


Synthetic Intermediate for 8-Substituted Purine Library Construction in Medicinal Chemistry

7H-Purin-8-ylmethanol serves as a privileged synthetic precursor for generating diverse 8-substituted purine libraries via the 8-chloromethyl intermediate pathway . The hydroxymethyl group undergoes efficient conversion to the corresponding chloromethyl derivative using thionyl chloride under reflux conditions, enabling subsequent nucleophilic displacement with amine, thiol, and alkoxide nucleophiles. This synthetic route provides access to 8-aminomethylpurines, 8-thiomethylpurines, and 8-alkoxymethylpurines with retention of the purine core geometry, a strategy widely employed in the development of adenosine receptor ligands, kinase inhibitors, and nucleotide analog prodrugs [1]. The C8 substitution position is particularly valuable for modulating target selectivity while preserving the Watson-Crick hydrogen-bonding face of the purine ring system, a critical consideration in the design of nucleobase analogs intended for incorporation into oligonucleotides or recognition by nucleic acid-processing enzymes [2].

Physicochemical Reference Standard for Hydroxymethyl-Substituted Heteroaromatic Solubility Profiling

The documented aqueous solubility of 7H-purin-8-ylmethanol (4.525 g/L at 20°C) and its calculated LogP value (-0.1548) position this compound as a useful physicochemical reference standard for benchmarking solubility and lipophilicity trends across hydroxymethyl-substituted heteroaromatic series [1]. In early-stage drug discovery, where solubility-driven attrition remains a significant challenge, researchers can employ 7H-purin-8-ylmethanol as a calibration compound when developing computational LogP prediction models or validating high-throughput solubility assay platforms for nitrogen-containing heterocycles. The compound's favorable solubility profile in aqueous buffers without requiring DMSO co-solvent concentrations above standard screening thresholds (0.1-1% v/v) supports its utility in assay development and validation protocols where solvent interference must be minimized [2].

Negative Control Compound for Purine Nucleoside Phosphorylase (PNP) Enzymatic Assays

The attenuated PNP inhibitory activity characteristic of C8-substituted purine derivatives positions 7H-purin-8-ylmethanol and its analogs as appropriate negative control compounds in enzymatic assays designed to identify and characterize potent PNP inhibitors . Structure-activity relationship data indicate that C8 substitution disrupts the glycosidic bond conformation required for optimal PNP active site engagement, resulting in substantially reduced inhibitory potency compared to N7- and N9-substituted purine scaffolds [1]. Researchers validating novel PNP inhibitor chemotypes can employ 7H-purin-8-ylmethanol derivatives to establish baseline non-inhibitory activity, confirming that observed enzyme inhibition is specific to the intended pharmacophore rather than arising from nonspecific purine scaffold interactions. This application is particularly relevant in immunology and oncology research programs where PNP inhibition is pursued as a therapeutic strategy for T-cell-mediated diseases [2].

Research-Grade Building Block for Academic Nucleoside Analog Synthesis Programs

As a commercially available purine derivative supplied at 95-98% purity under Research Use Only (RUO) designation, 7H-purin-8-ylmethanol is optimally suited for academic and early-stage industrial research applications where cGMP-grade material is not required [1]. The compound supports exploratory synthesis of novel C8-modified purine nucleosides and nucleotides for structure-activity relationship studies, target identification campaigns, and chemical biology probe development. Researchers can leverage established synthetic methodologies to convert the 8-hydroxymethyl group into diverse functional arrays while maintaining the purine core structure, enabling systematic exploration of substitution effects on target binding, cellular permeability, and metabolic stability. The RUO classification and associated pricing structure align with the budget constraints and documentation requirements typical of academic grant-funded research and preclinical discovery programs [2].

Quote Request

Request a Quote for 7h-Purin-8-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.